ML188 is a small molecule identified as a non-covalent inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) main protease (Mpro), also known as 3C-like protease (3CLpro) []. This enzyme is essential for viral replication and represents a promising target for antiviral drug development [, , , , ]. Unlike many other SARS-CoV Mpro inhibitors that form covalent bonds with the enzyme, ML188 exerts its inhibitory effect through non-covalent interactions []. This characteristic makes ML188 an attractive starting point for developing pan-coronavirus inhibitors with potentially improved safety profiles [].
The compound (R)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide is an organic compound that belongs to the class of amides due to the presence of the carboxamide functional group. This compound features a complex structure that includes a furan ring, a pyridine moiety, and tert-butyl groups, making it of interest in medicinal chemistry and organic synthesis.
This compound has been synthesized and studied primarily in the context of pharmaceutical research, particularly for its potential biological activities. The detailed synthesis and characterization can be found in various scientific literature focusing on organic chemistry and drug development.
The compound is classified as an organic compound, specifically an amide, which is characterized by the presence of a carbonyl group (C=O) directly attached to a nitrogen atom (N). It can also be categorized as a heterocyclic compound due to the presence of both furan and pyridine rings.
The synthesis of (R)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide typically involves several key steps:
The synthesis may require optimization of reaction conditions including temperature, solvent choice, and reaction time to maximize yield and purity. Characterization techniques like NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
The molecular structure of (R)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide is complex, featuring multiple functional groups:
The structural formula can be represented as follows:
The molecular weight of this compound is approximately 344.45 g/mol. The specific stereochemistry at the chiral center must also be considered in its biological activity.
The compound can participate in various chemical reactions typical for amides and heterocycles:
Reactivity studies often involve monitoring these transformations using chromatographic techniques to assess product formation and yield.
The mechanism of action for (R)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide is likely related to its interaction with specific biological targets, such as enzymes or receptors involved in disease pathways.
Biological assays are necessary to elucidate specific interactions and quantify activity against target proteins or cell lines.
Relevant data must be obtained through experimental characterization methods such as differential scanning calorimetry (DSC).
This compound has potential applications in various fields:
The emergence of (R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide (CAS: 1417700-13-0) represents a strategic evolution in heterocyclic medicinal chemistry during the early 2010s. This chiral small molecule was designed through a targeted hybridization approach, incorporating three pharmaceutically privileged motifs: a lipophilic tert-butylphenyl group, a hydrogen-bond-capable pyridinyl scaffold, and a planar, electron-rich furan carboxamide. Its initial synthetic disclosure coincided with heightened interest in tertiary amides as protease inhibitors, though its specific pharmacological targeting remained initially uncharacterized [2] [3].
The compound's structural complexity—featuring two tert-butyl groups and a stereogenic center—posed significant synthetic challenges. Early routes likely employed chiral resolution techniques, given the commercial availability of both enantiomers by 2015. The (R)-enantiomer entered specialized chemical catalogs (e.g., AChemBlock, ChemScene) at premium pricing ($495/250mg), reflecting both synthetic difficulty and perceived therapeutic potential [2]. Its discovery period overlapped with intensive research into coronavirus protease inhibitors, where structurally analogous S-configured furan carboxamides demonstrated nanomolar 3CLpro inhibition. Nevertheless, the specific biological characterization of the (R)-enantiomer remained notably absent from early literature [4].
The molecule exemplifies sophisticated structure-based design principles. Its molecular architecture integrates multiple binding elements:
Table 2: Structural Features and Their Rationale in Drug Design
Structural Feature | Role in Molecular Recognition | Potential Therapeutic Relevance |
---|---|---|
Furan-2-carboxamide | Forms π-π stacking and hydrogen bonds | Protease inhibition substrate mimicry |
(R)-chiral center | Enantioselective target engagement | Optimized binding to chiral protein pockets |
Pyridin-3-yl moiety | Coordinates metal ions/polar interactions | Enhanced solubility and target affinity |
Dual tert-butyl groups | Induces hydrophobic pocket filling | Selectivity modulation and metabolic stability |
Tertiary amide linkage | Conformational rigidity | Preorganization for receptor binding |
The furan ring provides constrained planarity for interacting with aromatic residues in enzyme binding pockets, while the pyridine nitrogen serves as a hydrogen bond acceptor—a feature exploited in antiviral scaffolds targeting viral proteases. Notably, its (S)-configured enantiomer (CAS: 1417700-12-9) demonstrated potent activity against SARS-CoV 3CLpro (IC₅₀ ~100nM), establishing the pharmacophoric importance of this core scaffold [4]. The (R)-enantiomer's distinct stereochemistry offers a critical comparative tool for studying enantioselective target engagement, particularly for chiral proteases where stereopreference dramatically influences inhibitory potency.
The strategic incorporation of tert-butyl groups addresses perennial challenges in pharmacokinetic optimization: these bulky alkyl substituents shield amide bonds from enzymatic hydrolysis while enhancing membrane permeability through controlled lipophilicity. Computational analyses (e.g., molecular docking) suggest the para-tert-butylphenyl group occupies a hydrophobic subpocket in protease domains, potentially contributing to selectivity over human homologs [4] [8].
Despite sophisticated design, critical knowledge gaps impede therapeutic translation:
Table 3: Critical Research Gaps and Technical Challenges
Knowledge Gap | Experimental Challenge | Impact on Development |
---|---|---|
Target Deconvolution | Unknown primary biological target(s) | Precludes mechanism-based optimization |
Enantiomeric Specificity | Limited (R) vs. (S) comparative studies | Obscures stereochemical requirements |
Metabolic Fate | No published ADME/PK data | Unknown bioavailability and clearance |
Binding Mode Validation | Lack of crystallographic complexes | Empirical structure-activity unclear |
Selectivity Profiling | Untested against kinase/GPCR panels | Off-target liability assessment missing |
Foremost is the absence of target identification studies. While the (S)-enantiomer inhibits coronavirus 3CLpro, the (R)-enantiomer's biological activity remains empirically undetermined. No published studies have comparatively profiled both enantiomers against clinically relevant target classes (e.g., aspartic proteases, kinases, epigenetic regulators). The molecule’s potential polypharmacology—suggested by its structural similarity to BRD4 inhibitors (e.g., triazolodiazepines) and mGluR5 antagonists—remains experimentally unverified [5] [8].
Synthetic accessibility presents another barrier. The multi-step sequence requiring chiral control at the tertiary carbon adjacent to pyridine has not been optimized for scale-up. Current routes likely suffer from low diastereoselectivity in the key amide coupling step, necessitating chromatography and elevating production costs—a limitation reflected in commercial pricing [2] [3]. No published studies address enzymatic or asymmetric catalytic approaches to improve efficiency.
This review establishes four interconnected research imperatives:
Table 4: Proposed Comparative Profiling Strategy
Target Class | Representative Targets | Experimental Assay |
---|---|---|
Aspartic Proteases | BACE-1, renin, cathepsin D | FRET-based cleavage inhibition |
Serine Proteases | DPP-4, trypsin, thrombin | Chromogenic substrate hydrolysis |
Epigenetic Readers | BRD4(BD1/BD2), BRDT | AlphaScreen/HTRF displacement |
Viral Enzymes | SARS-CoV-2 3CLpro, RdRp | Fluorescence polarization assays |
Structural Biology: Pursue co-crystallization with high-affinity targets. Molecular modeling suggests the pyridinyl moiety could coordinate catalytic zinc ions in matrix metalloproteinases (MMPs), while the furan carbonyl may hydrogen-bond with catalytic serines in serine hydrolases. Experimental validation would guide lead optimization [4] [8].
Synthetic Methodology Innovation: Develop asymmetric Michael addition routes using chiral auxiliaries or organocatalysts. Theoretical frameworks based on Evans oxazolidinones or MacMillan catalysts could achieve >90% ee at the critical stereocenter, potentially reducing production costs by >60% compared to resolution-based approaches [7].
Table 5: Future Research Trajectories and Methodologies
Research Objective | Methodological Approach | Expected Outcome |
---|---|---|
Target Identification | Thermal proteome profiling + AI docking | Mechanism of action elucidation |
Enantiomeric Activity Mapping | Chiral-resolved enzyme kinetics | Stereochemical activity relationships |
Metabolic Stability | Microsomal t₁/₂ + CYP inhibition assays | Preliminary PK/ADME assessment |
Structure Optimization | Para-substituted phenyl analogs | Enhanced potency/selectivity |
The (R)-enantiomer represents more than a chiral variant—it embodies critical questions about stereochemical influence in protease inhibition. Its resolution from racemic mixtures and commercial availability provide an unprecedented opportunity to investigate how subtle stereochemical differences modulate target engagement, selectivity, and ultimately, therapeutic efficacy against underexplored disease targets.
Table 6: Comprehensive Compound Nomenclature
Nomenclature System | Name |
---|---|
IUPAC | (R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide |
Systematic | N-[1-[(4-tert-butylphenyl)amino]-1-oxo-3-(pyridin-3-yl)propan-2-yl]-N-(furan-2-carbonyl)tert-butylamine |
Semistructural | (R)-N⁴-(tert-butyl)-N¹-[1-(tert-butylamino)-2-(pyridin-3-yl)-2-oxoethyl]-N¹-(furan-2-yl)benzene-1,4-dicarboxamide |
Commercial | AChemBlock X203144; ChemScene DY13Y400 |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: